molecular formula C7H13ClN4O B2652483 盐酸1-(5-甲基-1,2,4-恶二唑-3-基)哌嗪 CAS No. 1440955-11-2

盐酸1-(5-甲基-1,2,4-恶二唑-3-基)哌嗪

货号 B2652483
CAS 编号: 1440955-11-2
分子量: 204.66
InChI 键: KUOKMUKOOXRLQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1402709-99-2 . It has a linear formula of C8 H14 N4 O . Cl H . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.69 . It is a solid at room temperature and is stored at room temperature .

科学研究应用

  1. 合成与表征

    • 合成了相关的衍生物叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸盐,并通过各种光谱方法和X射线衍射研究对其进行了表征。对其进行了抗菌和驱虫活性评估,显示出这些领域的适度活性 (Sanjeevarayappa 等,2015).
  2. 药理学评估

    • 合成了另一种衍生物1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪,并对其进行了抗抑郁和抗焦虑活性的测试。该化合物在动物模型中显着缩短了不动时间,表明其潜在的治疗应用 (Kumar 等,2017).
  3. 抗菌和抗真菌特性

    • 合成了一系列咔唑衍生物,包括5-((9H-咔唑-9-基)甲基)-N-((取代苯基)(哌嗪-1-基)甲基)-1,3,4-恶二唑-2-胺,并对其抗菌、抗真菌和抗癌活性进行了评估。一些化合物在这些领域显示出显着的活性 (Sharma 等,2014).
  4. 结核抑制作用

    • 合成了含有1,3,4-恶二唑和1,2,4-三唑结构的衍生物,并对其结核抑制作用进行了测试。这些化合物显示出的最低抑菌浓度 (MIC) 在 25 - 100 mg/ml 的范围内 (Foks 等,2004).
  5. 抗惊厥活性

    • 合成了2‐甲基‐2‐[3‐(5‐哌嗪‐1‐基‐[1,3,4]恶二唑‐2‐基)‐苯基]‐丙腈的新衍生物,并对其抗惊厥活性进行了测试。发现某些化合物有效且无神经毒性,表明其在癫痫治疗中的潜力 (Harish 等,2014).
  6. 抗氧化活性

    • 筛选了一系列1-(5-(4-甲氧基-苯基)-(1,3,4)恶二唑-2-基)-哌嗪衍生物的抗氧化活性。一种化合物尤其显示出显着的自由基清除活性 (Mallesha 等,2014).
  7. 抗菌活性

    • 合成了1,3,4-恶二唑的新型衍生物,并筛选了它们的抗菌活性。一些化合物对各种微生物表现出良好或适度的活性,表明它们作为抗菌剂的潜力 (Başoğlu 等,2013).

属性

IUPAC Name

5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-6-9-7(10-12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOKMUKOOXRLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride

CAS RN

1440955-11-2
Record name 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 mL 4 mol/L HCl solution in dioxane was added to 3.35 g 4-(5-methyl-(1,2,4) oxadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester dissolved in 20 mL dioxane was stirred over night. The mixture was diluted with diethylether and the precipitate was filtered and washed with diethylether to give 2.5 g of the desired product.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4-(5-methyl-(1,2,4) oxadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (507 mg, 1.890 mmol) in diethyl ether (12 mL) was added HCl, 4N in dioxane (7 mL, 28.0 mmol) and the reaction was stirred at room temperature over the weekend. The precipitate was isolated by filtration, washed with diethylether and dried under reduced pressure after which 330 mg of a white solid were obtained (1.612 mmol, 85%). MS (ESI) m/z=169.2 [M+1]+.
Name
tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。